molecular formula C8H9NO3 B3023286 2-(3-Nitrophenyl)ethanol CAS No. 52022-77-2

2-(3-Nitrophenyl)ethanol

Cat. No. B3023286
CAS RN: 52022-77-2
M. Wt: 167.16 g/mol
InChI Key: PWZWTSYUZQZFKE-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)ethanol is a chemical compound that is part of the nitrophenyl ethanol family. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further linked to an ethanol group. This compound is of interest in various chemical syntheses and reactions due to its functional groups.

Synthesis Analysis

The synthesis of related nitrophenyl compounds has been explored in various studies. For instance, the synthesis of N-(2-methylphenyl)hydroxylamine from o-nitrotoluene was enhanced by the addition of ethanol, which increased the selectivity of the desired product . Another study demonstrated the synthesis of ethyl 2-(4-nitrophenyl)-substituted thiophene carboxylates using sodium ethoxide in refluxing ethanol . Additionally, an efficient synthesis method for N-substituted 3-nitrothiophen-2-amines was reported, which involved refluxing ethanol . These studies suggest that ethanol can play a crucial role in the synthesis of nitrophenyl-related compounds, potentially including 2-(3-Nitrophenyl)ethanol.

Molecular Structure Analysis

The molecular structure of 2-(3-Nitrophenyl)ethanol can be deduced from related compounds. For example, the absolute stereochemistry of 1-(2-nitrophenyl)ethanol was determined using X-ray crystallography after resolving the compound through fractional crystallization . This technique could be applied to 2-(3-Nitrophenyl)ethanol to ascertain its stereochemistry and confirm its molecular structure.

Chemical Reactions Analysis

The chemical reactions involving nitrophenyl ethanol derivatives are diverse. The resolved 1-(2-nitrophenyl)ethanol was used to synthesize diastereoisomers of P3-1-(2-nitrophenyl)ethyl adenosine triphosphate, indicating that such compounds can participate in complex organic reactions, potentially leading to biologically relevant molecules . This implies that 2-(3-Nitrophenyl)ethanol could also be involved in similar sophisticated chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(3-Nitrophenyl)ethanol are not detailed in the provided papers, the properties of similar compounds can provide insights. Nitrophenyl ethanol derivatives are generally soluble in organic solvents due to the presence of the ethanol group and exhibit reactivity due to the nitro group. The studies suggest that these compounds can be synthesized under various conditions and can be manipulated to produce a range of products . The physical properties such as melting point, boiling point, and solubility in different solvents would be expected to be influenced by the nitro and ethanol functional groups.

Scientific Research Applications

Photochemical Reaction Mechanisms

2-(3-Nitrophenyl)ethanol has been studied in the context of photochemical reactions. Gáplovský et al. (2005) explored the photochemical reaction mechanisms of 2-nitrobenzyl compounds, including 1-(2-nitrophenyl)ethanol. They found that upon irradiation, these compounds yield nitroso derivatives with significant quantum yields. This study utilized laser flash photolysis and time-resolved infrared spectroscopy to investigate the reaction pathways, revealing important insights into the balance of reaction mechanisms in different solvents (Gáplovský et al., 2005).

Synthesis of Diastereoisomers

Corrie et al. (1992) reported the synthesis and stereochemistry of diastereoisomers of P3-1-(2-nitrophenyl)ethyl adenosine triphosphate, involving 1-(2-nitrophenyl)ethanol. The study involved resolving 1-(2-nitrophenyl)ethanol by fractional crystallization and further conversion into specific phosphates. This work contributes to understanding the stereochemical aspects of such compounds (Corrie et al., 1992).

Crystal Structure Analysis

Kochetov and Kuz’mina (2007) examined the crystal structure of a molecular complex involving a derivative of 2-(3-nitrophenyl)ethanol. They used X-ray diffraction to study how ethanol molecules interact with other compounds in the crystal, forming hydrogen bonds and influencing the crystal structure. This research highlights the importance of such derivatives in crystallography and material science (Kochetov & Kuz’mina, 2007).

Kinetics and Mechanism in Ethanol/Water Mixtures

Castro et al. (2011) investigated the kinetics and mechanism of reactions involving aryl acetates and secondary alicyclic amines in ethanol/water mixtures. Their study provides valuable insights into the solvent composition effects on reaction rates and mechanisms, specifically noting the behavior of compounds like 4-nitrophenyl acetate in different solvent mixtures (Castro et al., 2011).

Safety And Hazards

2-(3-Nitrophenyl)ethanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(3-nitrophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZWTSYUZQZFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068700
Record name Benzeneethanol, 3-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)ethanol

CAS RN

52022-77-2
Record name 2-(3-Nitrophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52022-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzeneethanol, 3-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanol, 3-nitro-
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Record name Benzeneethanol, 3-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-nitrophenethyl alcohol
Source European Chemicals Agency (ECHA)
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Record name 3-NITROPHENYLETHYL ALCOHOL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of methyl 2-(3-nitrophenyl)acetate (12 g, 62 mmol) in THF (100 ml) was cooled to 0° C., then MeOH (10 mL) was added slowly, followed by stirring at room temperature overnight. Water was added to terminate the reaction. The aqueous layer was extracted with ethyl acetate 3 times. The combined organic phase was washed with brine, dried over sodium sulfate and concentrated to give 2-(3-nitrophenyl)ethanol (9 g, yield 90%). 1H NMR: 400 MHz CDCl3 δ 8.11-8.07 (m, 2H), 7.59-7.56 (m, 1H), 7.49-7.45 (m, 1H), 3.94-3.91 (m, 2H), 2.99-2.96 (m, 2H).
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Synthesis routes and methods III

Procedure details

To a solution of 2-(3-nitrophenyl)acetic acid (1.8 g, 0.01 mol) in THF (20 ml) at 0° C., was added BH3THF dropwise (1 M, 22 ml, 0.022 mol), removed ice bath and stirred at room temperature over night. The reaction was quenched with water and extracted with EtOAc, washed with water and brine, dried over Na2SO4. Concentrated to get crude 2-(3-nitrophenyl)ethanol as light yellow solid (0.9 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CO Guss - The Journal of Organic Chemistry, 1952 - ACS Publications
NO CH—CH2+ c6h5o-produces about one part of secondary alcohol for each three parts of primary alcohol. Since a further studyof the effect of substituents on the phenyl group of …
Number of citations: 17 pubs.acs.org
O Pinto, J Sardinha, PD Vaz, F Piedade… - Journal of medicinal …, 2011 - ACS Publications
Intramolecular cyclization via nitrenium ion of 2-phenylpentanoic/2-phenylbutanoic acid esters with a terminal p-azidophenyl group gives direct access to tetrahydronaphthalene lignan …
Number of citations: 27 pubs.acs.org
DE Uehling, KH Donaldson, DN Deaton… - Journal of medicinal …, 2002 - ACS Publications
Starting from phenethanolamine aniline leads 3a and 3b, we have identified a series of functionally potent and selective β 3 adrenergic receptor (AR) agonists containing …
Number of citations: 69 pubs.acs.org
DA Abaye, IA Agbo, BV Nielsen - RSC advances, 2021 - pubs.rsc.org
In electrospray ionization mass spectrometry (ESI-MS), analytes are introduced into the mass spectrometer in typically aqueous-organic solvent mixtures, including pH modifiers. One …
Number of citations: 7 pubs.rsc.org
H Xie, D Ng, SN Savinov, B Dey, PD Kwong, R Wyatt… - pstorage-acs-6854636.s3 …
SUPPLEMENT TABLE 1. Chemical structures of modification groups (identified by compound numbers followed by their code numbers in parentheses) on D1D2F43C from all 94 …
CP Leslie, M Biagetti, S Bison… - Journal of medicinal …, 2010 - ACS Publications
In an effort to identify selective drug like pan-antagonists of the 5-HT 1 autoreceptors, studies were conducted to elaborate a previously reported dual acting 5-HT 1 antagonist/SSRI …
Number of citations: 13 pubs.acs.org
F Paknia - 2008 - search.proquest.com
This dissertation covers the development of new methodologies based on Friedel-Crafts alkylation, acylation and hydroxyalkylation through electrophilic or superelectrophilic activation …
Number of citations: 0 search.proquest.com
J Stahmer - 2015 - elib.uni-stuttgart.de
Das Ziel der Biokatalyse ist der Einsatz von Enzymen in der chemischen Industrie, um großtechnische Verfahren nachhaltiger und umweltfreundlicher zu gestalten. Oft werden zur …
Number of citations: 1 elib.uni-stuttgart.de

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